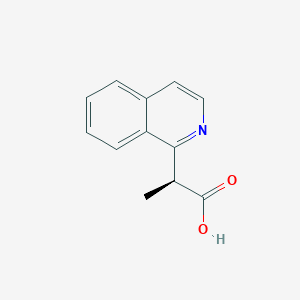

(2S)-2-Isoquinolin-1-ylpropanoic acid

Description

Properties

IUPAC Name |

(2S)-2-isoquinolin-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(12(14)15)11-10-5-3-2-4-9(10)6-7-13-11/h2-8H,1H3,(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYDMFHYHYTTEH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Isoquinolin-1-ylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with isoquinoline, which is commercially available or can be synthesized through various methods.

Alkylation: Isoquinoline is subjected to alkylation using a suitable alkylating agent, such as a halogenated propanoic acid derivative, under basic conditions.

Hydrolysis: The resulting intermediate is then hydrolyzed to yield (2S)-2-Isoquinolin-1-ylpropanoic acid.

Industrial Production Methods: Industrial production of (2S)-2-Isoquinolin-1-ylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S)-2-Isoquinolin-1-ylpropanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols or amines.

Substitution: It can participate in substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper (Cu) salts.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry:

Catalysis: (2S)-2-Isoquinolin-1-ylpropanoic acid can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

Enzyme Inhibition: This compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.

Medicine:

Drug Development: Due to its structural features, (2S)-2-Isoquinolin-1-ylpropanoic acid can serve as a scaffold for the development

Biological Activity

(2S)-2-Isoquinolin-1-ylpropanoic acid, also known as (S)-2-amino-3-quinolin-2-yl-propionic acid, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

(2S)-2-Isoquinolin-1-ylpropanoic acid is characterized by its isoquinoline structure, which is known for conferring various biological activities. The compound's structural formula is as follows:

This structure allows it to interact with multiple biological targets, particularly in the central nervous system.

Interaction with Ionotropic Glutamate Receptors

One of the primary mechanisms through which (2S)-2-Isoquinolin-1-ylpropanoic acid exerts its effects is via modulation of ionotropic glutamate receptors. These receptors are crucial for excitatory neurotransmission in the brain. Research indicates that this compound can influence synaptic transmission and may play a role in protecting against excitotoxicity—an excessive stimulation that can lead to neuronal cell death.

Neuroprotective Effects

Studies have demonstrated that (2S)-2-Isoquinolin-1-ylpropanoic acid possesses neuroprotective properties. It has been shown to mitigate the effects of oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Activity Overview

The following table summarizes key biological activities associated with (2S)-2-Isoquinolin-1-ylpropanoic acid:

Neuroprotective Studies

A study published in 2023 explored the neuroprotective effects of (2S)-2-Isoquinolin-1-ylpropanoic acid on cultured neuronal cells exposed to glutamate-induced toxicity. The results indicated a significant reduction in cell death and oxidative stress markers, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of isoquinoline derivatives revealed that (2S)-2-Isoquinolin-1-ylpropanoic acid demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL against various strains, indicating strong antibacterial potential .

Anticancer Potential

Research has also indicated that (2S)-2-Isoquinolin-1-ylpropanoic acid may possess anticancer properties. In vitro studies showed that the compound inhibited the proliferation of several cancer cell lines, including colon and breast cancer cells, with IC50 values indicating potent activity .

Comparison with Similar Compounds

Substituent Variations

- (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid (): This compound replaces the isoquinolin-1-yl group with a 3,3-dimethyl-3,4-dihydroisoquinolin-1-ylamino substituent.

- (2R)-2-Amino-3-(isoquinolin-5-yl)propanoic acid (): The R-configuration at C2 and an amino group at the 2-position distinguish this analog. Stereochemical differences may lead to divergent biological activities, as seen in enantiomeric pairs of amino acid derivatives.

- (2S)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid (): Substitution of isoquinoline with a quinazoline-2,4-dione ring introduces additional hydrogen-bond acceptors.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Key Substituents |

|---|---|---|---|---|

| (2S)-2-Isoquinolin-1-ylpropanoic acid* | C₁₂H₁₁NO₂ | 217.22 | - | Isoquinolin-1-yl, propanoic acid (S) |

| (2R)-2-Amino-3-(isoquinolin-5-yl)propanoic acid | C₁₂H₁₂N₂O₂ | 216.24 | 1269944-15-1 | Isoquinolin-5-yl, amino (R) |

| (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid | C₁₄H₁₈N₂O₂ | 246.30 | - | 3,3-Dimethyl-dihydroisoquinolin-1-ylamino |

| (2S)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid | C₁₇H₁₄N₂O₄ | 310.30 | 151094-81-4 | Quinazoline-2,4-dione, phenyl |

*Hypothetical data inferred from analogs.

Q & A

Q. What are the recommended synthetic routes for (2S)-2-Isoquinolin-1-ylpropanoic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves ester hydrolysis under alkaline conditions. For example, a related compound, 2-(6-(1-Oxoisoindolin-2-yl)-[1,1'-biphenyl]-3-yl)propanoic acid, was synthesized via hydrolysis of its ester precursor using 2 M NaOH at room temperature for 12 hours . Purity optimization can be achieved by adjusting pH during workup (e.g., acidifying to pH 1 for precipitation) and repeated washing with solvents like ethyl acetate. Characterization via HPLC or NMR (e.g., H NMR: δ 7.2–8.1 ppm for aromatic protons) ensures purity validation .

Q. How is the stereochemical configuration of (2S)-2-Isoquinolin-1-ylpropanoic acid confirmed?

- Methodological Answer : Chiral chromatography or X-ray crystallography is essential. For instance, stereochemical analysis of similar compounds (e.g., (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid) relies on X-ray data to confirm absolute configuration . Nuclear Overhauser Effect (NOE) experiments in NMR can also distinguish enantiomers by analyzing spatial interactions between protons .

Q. What safety protocols are critical when handling (2S)-2-Isoquinolin-1-ylpropanoic acid in the lab?

- Methodological Answer : Refer to safety data sheets (SDS) for hazards like respiratory irritation. Use fume hoods for synthesis steps involving volatile reagents. In case of exposure, follow protocols such as endoscopy for oral injury assessment and PEEP-assisted ventilation for respiratory distress, as recommended for structurally similar carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize testing using validated models like enzyme inhibition assays (e.g., for aminotransferases, as referenced in safety studies ). Cross-validate results with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity and cell-based assays for functional activity .

Q. What strategies improve the yield of (2S)-2-Isoquinolin-1-ylpropanoic acid in multi-step syntheses?

- Methodological Answer : Optimize protecting groups for the isoquinoline moiety. For example, trityl or benzyloxycarbonyl (Cbz) groups stabilize intermediates during coupling reactions, as seen in analogs like (2S)-2-azaniumyl-3-(1-tritylimidazol-4-yl)propanoate . Monitor reaction progress via LC-MS to identify bottlenecks.

Q. How does the compound’s logP value influence its pharmacokinetic profile, and how is this measured?

- Methodological Answer : The partition coefficient (logP) affects membrane permeability. Experimentally, determine logP via shake-flask methods (e.g., octanol/water partitioning) or computational tools like XLogP3 (e.g., XLogP3 = 0.4 for a related hydroxypropanoic acid ). Compare with predictive models (e.g., ACD/Labs Percepta ) to refine drug-likeness assessments.

Key Methodological Recommendations

- Stereochemical Analysis : Prioritize X-ray crystallography for unambiguous configuration assignment .

- Biological Assays : Use primary cells or validated cell lines to minimize variability .

- Synthesis Optimization : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.